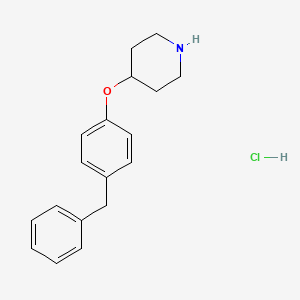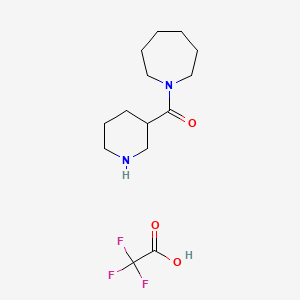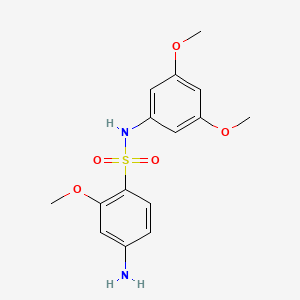
4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide
Overview
Description
“4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C15H18N2O5S . It has an average mass of 338.379 Da and a monoisotopic mass of 338.093628 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4,6-diphenylpyrimidin-2-amine derivatives were synthesized containing a guanidine moiety . In another study, derivatives were prepared by coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide with cyclic-1,3-diketones and aromatic aldehydes in the presence of p-dodecylbenzenesulfonic acid (DBSA) as a phase transfer catalyst in H2O .Molecular Structure Analysis
The 3D X-ray crystallographic structure of a similar compound, 4-(3,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, was determined . The 3D structures of all derivatives were determined based on the modification of this compound using the Sybyl program .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (derivative 12) selectively inhibited Aurora kinase A (AURKA) activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide” include a molecular formula of C15H18N2O5S, an average mass of 338.379 Da, and a monoisotopic mass of 338.093628 Da .Scientific Research Applications
Carbonic Anhydrase Inhibition for Antitumor Applications
- Context : Halogenated sulfonamides, including compounds related to 4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide, have been studied for their potential as inhibitors of the carbonic anhydrase (CA) isozyme IX.
- Research Insight : These compounds show inhibition of CA IX, a tumor-associated isozyme, suggesting potential applications as antitumor agents (Ilies et al., 2003).
Sulfonamide Group in Medicinal Chemistry
- Context : The sulfonamide group, a key component in 4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide, is significant in drug design.
- Research Insight : This group appears in many marketed drugs and is crucial for activity in certain drug classes. Its importance in medicinal chemistry is highlighted, despite misconceptions about its safety and efficacy (Kalgutkar et al., 2010).
Antitumor Sulfonamides and Gene Expression Studies
- Context : Exploring the relationship between structure, gene expression, and antitumor efficacy of sulfonamide-based compounds.
- Research Insight : Certain sulfonamides, including related structures, have shown promise as antitumor agents, with their impact on gene expression providing insights into effective pharmacophore structures and drug-sensitive pathways (Owa et al., 2002).
Environmental Degradation of Sulfonamides
- Context : Investigating the environmental degradation pathways of sulfonamides, including related compounds.
- Research Insight : Microbial degradation pathways for sulfonamides have been identified, crucial for understanding their environmental fate and addressing antibiotic resistance concerns (Ricken et al., 2013).
Sulfonamide Derivatives in Leukemia Studies
- Context : Research into the potential antitumor activity of sulfonamide derivatives in leukemia.
- Research Insight : Various sulfonamide derivatives were tested against leukemia cell lines, though they did not exhibit significant antitumor activity in these specific cases (Catsoulacos & Camoutsis, 1980).
Future Directions
properties
IUPAC Name |
4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-20-12-7-11(8-13(9-12)21-2)17-23(18,19)15-5-4-10(16)6-14(15)22-3/h4-9,17H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYZRTXBXGRTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




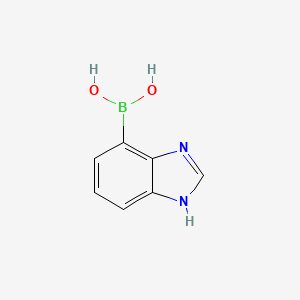
![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)

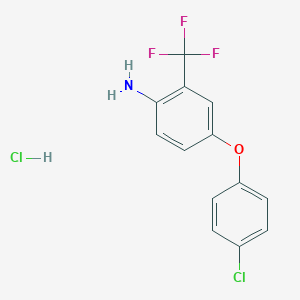
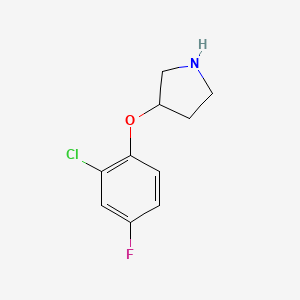
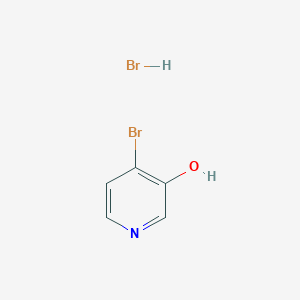
![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)
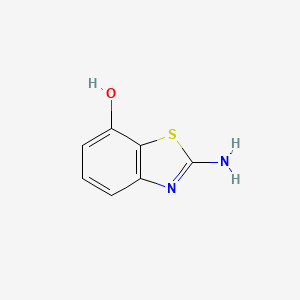
![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)
